(R)-FuP-tBu
Overview
Description
(R)-FuP-tBu is a chiral phosphine ligand widely used in asymmetric synthesis and catalysis. Its unique structure allows it to facilitate various chemical reactions, making it a valuable tool in both academic research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (R)-FuP-tBu typically involves the reaction of a chiral phosphine precursor with a suitable alkylating agent. The reaction conditions often include the use of inert atmospheres, such as nitrogen or argon, to prevent oxidation. Common solvents used in the synthesis include tetrahydrofuran (THF) and dichloromethane.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to higher yields and purity. The use of automated systems also minimizes human error and increases efficiency.
Chemical Reactions Analysis
Types of Reactions
(R)-FuP-tBu undergoes various types of chemical reactions, including:
Oxidation: The phosphine group can be oxidized to form phosphine oxides.
Reduction: It can participate in reduction reactions, often facilitated by transition metal catalysts.
Substitution: The ligand can undergo substitution reactions where the phosphine group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Conditions often involve the use of strong bases like sodium hydride or potassium tert-butoxide.
Major Products
The major products formed from these reactions include phosphine oxides, reduced phosphine derivatives, and substituted phosphine compounds.
Scientific Research Applications
(R)-FuP-tBu has a wide range of applications in scientific research:
Chemistry: It is used as a ligand in asymmetric catalysis, facilitating enantioselective reactions.
Biology: The compound is employed in the synthesis of biologically active molecules, including pharmaceuticals.
Medicine: It plays a role in the development of drugs, particularly those requiring chiral purity.
Industry: this compound is used in the production of fine chemicals and agrochemicals.
Mechanism of Action
The mechanism by which (R)-FuP-tBu exerts its effects involves its ability to coordinate with metal centers in catalytic cycles. The chiral environment provided by the ligand induces enantioselectivity in the reactions. Molecular targets include transition metals such as palladium, platinum, and rhodium, which are commonly used in catalytic processes.
Comparison with Similar Compounds
Similar Compounds
®-FuP-tBu: The enantiomer of (R)-FuP-tBu, used in similar applications but with opposite chiral properties.
(S)-BINAP: Another chiral phosphine ligand, often used in asymmetric hydrogenation reactions.
(S)-Tol-BINAP: Similar to (S)-BINAP but with different substituents, offering varied steric and electronic properties.
Uniqueness
This compound stands out due to its high enantioselectivity and versatility in various catalytic processes. Its unique structure allows for fine-tuning of reaction conditions, making it a preferred choice in many synthetic applications.
Properties
IUPAC Name |
12-tert-butyl-4,5,6,7-tetrahydroiindeno[7,1-de:1',7'-fg][1,3,2]dioxaphosphocine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23O2P/c1-20(2,3)24-22-16-8-4-6-14-10-12-21(18(14)16)13-11-15-7-5-9-17(23-24)19(15)21/h4-9H,10-13H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LLEZTIOCARPMMS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)P1OC2=CC=CC3=C2C4(CC3)CCC5=C4C(=CC=C5)O1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23O2P | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20474820 | |
Record name | 5-tert-Butyl-10,11,12,13-tetrahydro-5H-diindeno[7,1-de:1',7'-fg][1,3,2]dioxaphosphocine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20474820 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
338.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
912457-08-0 | |
Record name | 5-tert-Butyl-10,11,12,13-tetrahydro-5H-diindeno[7,1-de:1',7'-fg][1,3,2]dioxaphosphocine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20474820 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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